1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Sulfonylation: The benzimidazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The sulfonylated benzimidazole is reacted with a piperidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxamide
- 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylate
Uniqueness
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-phenyl-3H-benzimidazol-5-yl)sulfonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(24)14-7-4-10-22(12-14)27(25,26)15-8-9-16-17(11-15)21-18(20-16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBWGUCERVUYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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